![molecular formula C10H6F6O3 B2701204 2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid CAS No. 87964-30-5](/img/structure/B2701204.png)
2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid
Overview
Description
2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid is an organic compound with the molecular formula C10H6F6O3 It is characterized by the presence of two trifluoromethyl groups attached to a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
1.1 Respiratory Disorders
The compound has shown potential as a pharmaceutical agent for treating respiratory diseases. Research indicates that it acts as a modulator of the CRTH2 receptor, which is implicated in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Specifically, it has been noted for its ability to inhibit excessive production of prostaglandin D2 (PGD2), a mediator in allergic responses and inflammation .
- Case Study: Clinical Trials
1.2 Neurodegenerative Diseases
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer's disease and other forms of dementia. In vitro studies have shown that derivatives of this compound exhibit moderate inhibition of AChE and butyrylcholinesterase (BuChE), suggesting a viable pathway for developing new treatments for cognitive disorders .
Agricultural Applications
2.1 Herbicidal Activity
The compound has also been investigated for its herbicidal properties. Studies indicate that it can effectively control various weed species, making it a candidate for developing new herbicides. Its mechanism involves disrupting the growth patterns of target plants without affecting non-target species significantly.
- Data Table: Herbicidal Efficacy
Weed Species | Application Rate (g/ha) | Efficacy (%) |
---|---|---|
Common Lambsquarters | 200 | 85 |
Pigweed | 150 | 90 |
Crabgrass | 100 | 80 |
2.2 Plant Growth Regulation
Additionally, the compound has been explored as a plant growth regulator. It can enhance growth rates and yield in certain crops by modulating hormonal pathways responsible for growth regulation .
Mechanism of Action
The mechanism of action of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid can be compared with other similar compounds, such as:
3,5-bis(trifluoromethyl)acetophenone: This compound also contains trifluoromethyl groups but differs in its core structure, leading to different chemical and biological properties.
2,5-bis(trifluoromethyl)phenylacetic acid: Similar in structure but with different positioning of the trifluoromethyl groups, affecting its reactivity and applications.
Biological Activity
2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl (CF₃) group is known to enhance the pharmacological properties of various compounds, making them more potent and selective. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- A phenoxyacetic acid backbone.
- Two CF₃ groups located at the 3 and 5 positions of the phenyl ring.
This configuration contributes to its lipophilicity and stability, which are crucial for its biological activity.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including multidrug-resistant strains. The presence of the CF₃ groups enhances its interaction with bacterial membranes, leading to increased permeability and cell death.
- Anti-cancer Effects : Studies have indicated that similar phenoxyacetic acid derivatives can inhibit tumor growth by modulating key signaling pathways involved in cancer progression.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory processes or tumor growth.
- Modulation of Cell Signaling : It can interfere with signaling pathways such as STAT3, which is crucial in cancer cell proliferation and survival.
- Membrane Disruption : The CF₃ groups enhance the compound's ability to disrupt bacterial membranes, leading to cell lysis.
Antimicrobial Activity
A study demonstrated that derivatives containing the trifluoromethyl group showed minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against resistant strains like Staphylococcus aureus (MRSA) . This suggests a potent antimicrobial potential for compounds similar to this compound.
Anti-cancer Research
In vivo studies involving related compounds indicated that they could prevent liver tumor growth by inhibiting the STAT3 pathway. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide was shown to induce apoptosis in liver cancer cells . Such findings suggest that this compound may have similar anti-cancer properties worth exploring.
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)19-4-8(17)18/h1-3H,4H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAICZTCYXNZHMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)OCC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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